Y-c[D-Pen-(3-I)Tyr-GSFC]KR-NH2
Description
Y-c[D-Pen-(3-I)Tyr-GSFC]KR-NH2 is a cyclic peptide derivative characterized by a constrained backbone facilitated by the disulfide bond-forming amino acid D-penicillamine (D-Pen). Key structural features include:
- D-Pen residue: Imparts conformational rigidity, enhancing receptor binding specificity.
- 3-Iodo-L-tyrosine (3-I-Tyr): A tyrosine analog substituted with iodine at the meta position of the aromatic ring. This modification introduces steric bulk and electron-withdrawing effects, which influence bioactivity.
- C-terminal amidation (KR-NH2): Enhances metabolic stability and membrane permeability.
This compound is hypothesized to act as a ligand for G-protein-coupled receptors (GPCRs) or enzyme inhibitors, though its exact biological target requires further validation. Its design reflects structure-activity relationship (SAR) principles, particularly leveraging halogenation to optimize interactions with hydrophobic binding pockets.
Properties
Molecular Formula |
C52H73IN14O12S2 |
|---|---|
Molecular Weight |
1277.3 g/mol |
IUPAC Name |
(4S,7R,10S,16S,19S)-N-[(2S)-6-amino-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]-19-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-7-benzyl-16-[(4-hydroxy-3-iodophenyl)methyl]-10-(hydroxymethyl)-20,20-dimethyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide |
InChI |
InChI=1S/C52H73IN14O12S2/c1-52(2)42(67-44(73)33(55)22-29-13-16-31(69)17-14-29)50(79)65-36(24-30-15-18-40(70)32(53)21-30)45(74)60-25-41(71)61-38(26-68)48(77)64-37(23-28-9-4-3-5-10-28)47(76)66-39(27-80-81-52)49(78)63-35(11-6-7-19-54)46(75)62-34(43(56)72)12-8-20-59-51(57)58/h3-5,9-10,13-18,21,33-39,42,68-70H,6-8,11-12,19-20,22-27,54-55H2,1-2H3,(H2,56,72)(H,60,74)(H,61,71)(H,62,75)(H,63,78)(H,64,77)(H,65,79)(H,66,76)(H,67,73)(H4,57,58,59)/t33-,34-,35-,36-,37+,38-,39+,42-/m0/s1 |
InChI Key |
NXLJKZAAHWHFCS-YLYTWGDESA-N |
Isomeric SMILES |
CC1([C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](CSS1)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)CC2=CC=CC=C2)CO)CC3=CC(=C(C=C3)O)I)NC(=O)[C@H](CC4=CC=C(C=C4)O)N)C |
Canonical SMILES |
CC1(C(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(CSS1)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)N)CC2=CC=CC=C2)CO)CC3=CC(=C(C=C3)O)I)NC(=O)C(CC4=CC=C(C=C4)O)N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Y-c[D-Pen-(3-I)Tyr-GSFC]KR-NH2 involves solid-phase peptide synthesis (SPPS) techniques. The process typically includes the following steps:
Amino Acid Coupling: Sequential addition of protected amino acids to a resin-bound peptide chain.
Deprotection: Removal of protecting groups from the amino acids.
Cyclization: Formation of the cyclic structure through disulfide bond formation between cysteine residues.
Purification: High-performance liquid chromatography (HPLC) is used to purify the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and advanced purification techniques are employed to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Y-c[D-Pen-(3-I)Tyr-GSFC]KR-NH2 undergoes various chemical reactions, including:
Oxidation: Formation of disulfide bonds between cysteine residues.
Reduction: Breaking of disulfide bonds to yield free thiol groups.
Substitution: Replacement of specific amino acid residues to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in aqueous solution.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Use of specific amino acid derivatives and coupling reagents like HBTU or HATU.
Major Products Formed
The major products formed from these reactions include modified peptides with altered disulfide bond patterns or substituted amino acid residues .
Scientific Research Applications
Y-c[D-Pen-(3-I)Tyr-GSFC]KR-NH2 has been extensively studied for its applications in:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in inhibiting specific protein kinases, such as c-Src tyrosine kinase.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
Y-c[D-Pen-(3-I)Tyr-GSFC]KR-NH2 exerts its effects by inhibiting specific protein kinases. The compound binds to the active site of the kinase, preventing phosphorylation of target proteins. This inhibition disrupts signaling pathways involved in cell growth and proliferation .
Comparison with Similar Compounds
Research Implications
- Optimization strategies : Replacing iodine with chlorine or bromine in Y-c[D-Pen-(3-I)Tyr-GSFC]KR-NH2 could enhance potency while retaining electronic benefits.
- Trade-offs : Iodine’s larger atomic radius may be advantageous in targets requiring deeper cavity penetration, warranting target-specific design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
